molecular formula C97H168N28O28S2 B12372302 GAD65 (524-543)

GAD65 (524-543)

Cat. No.: B12372302
M. Wt: 2238.7 g/mol
InChI Key: ZYTDAUMVRZWQAV-QIWUVYCYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence and Structural Motifs

The peptide H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH is composed of 21 amino acids, with the one-letter code SRLSKVALPVIKARMMEYGTT . Its primary sequence features a high density of basic residues, including four arginine (R) and three lysine (K) residues, which contribute to a net positive charge at physiological pH. The N-terminal serine (S) and C-terminal threonine (T) frame the sequence, while a central proline (P) at position 8 introduces a potential kink or turn in the backbone.

A notable structural motif is the repeated Met-Met-Glu segment (positions 15–17), which combines hydrophobic methionine residues with a negatively charged glutamic acid (E). This juxtaposition may facilitate interactions with both nonpolar and polar environments. Additionally, the sequence contains two Val-Ile dipeptides (positions 9–10 and 12–13), suggesting regions of localized hydrophobicity.

Table 1: Fundamental physicochemical properties of the peptide

Property Value
Length 21 residues
Molecular weight 2351.83 Da
Isoelectric point (pI) 10.28
Instability index 19.5
GRAVY score 0.062
Charge at pH 7.0 +2.46

Data derived from ProteinAnalysis tools.

Secondary and Tertiary Structural Features

Secondary structure prediction using the Chou-Fasman algorithm indicates a predominance of α-helical content (42.9%), with β-sheet (19.0%) and turn (38.1%) regions distributed throughout the sequence. The high helical propensity is stabilized by residues such as alanine (A), leucine (L), and lysine (K), which favor helical conformations. In contrast, the proline at position 8 disrupts helical continuity, likely creating a flexible hinge that influences tertiary folding.

The peptide’s tertiary structure is hypothesized to adopt a compact globular fold due to its moderate hydrophobicity (GRAVY score: 0.062) and low instability index (19.5), which classifies it as stable under physiological conditions. Molecular dynamics simulations of analogous peptides suggest that the Arg-Met-Met-Glu segment may form a solvent-exposed loop, while the N-terminal Ser-Arg-Leu-Ser region could anchor to membranes or charged surfaces.

Post-Translational Modifications and Functional Residues

No canonical post-translational modifications (e.g., phosphorylation, glycosylation) are evident in the sequence. However, the presence of serine (S), threonine (T), and tyrosine (Y) residues provides potential sites for future experimental modification. The N-terminal serine and C-terminal threonine are particularly reactive due to their free hydroxyl groups, which could participate in conjugation reactions.

Functional residues include:

  • Arginine and lysine : These residues mediate interactions with nucleic acids or anionic membranes via electrostatic forces.
  • Methionine : The dual methionine residues (positions 15–16) may contribute to sulfur-mediated redox interactions or metal binding.
  • Glutamic acid : Positioned at residue 17, this acidic residue could modulate the peptide’s charge distribution or participate in salt bridges.

Comparative Sequence Analysis with Homologous Peptides

When compared to homologous peptides such as BPC-157 (Body Protection Compound-157) and TB-500 (Thymosin Beta-4), several distinctions emerge:

  • Sequence length : At 21 residues, the subject peptide is longer than BPC-157 (15 residues) and shorter than TB-500 (43 residues).
  • Charge profile : The peptide’s pI of 10.28 exceeds that of BPC-157 (pI ~6.5) and TB-500 (pI ~5.5), reflecting its stronger basic character.
  • Structural motifs : Unlike TB-500, which contains an actin-binding motif, this peptide lacks canonical domains associated with cytoskeletal regulation.

Table 2: Comparative analysis with homologous peptides

Peptide Length pI Key Functional Motifs
Subject 21 10.28 SRLSK, MMEGY, SKARMME
BPC-157 15 6.5 Gly-Gln-Pro-Pro-Pro-Thr
TB-500 43 5.5 Ac-Ser-Asp-Lys-Pro-Asp-Met

Data synthesized from ProteinAnalysis and literature.

Properties

Molecular Formula

C97H168N28O28S2

Molecular Weight

2238.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C97H168N28O28S2/c1-15-51(8)74(123-91(148)73(50(6)7)122-89(146)69-27-22-40-125(69)94(151)53(10)109-90(147)72(49(4)5)121-86(143)60(24-17-19-37-99)112-88(145)68(47-127)119-87(144)66(43-48(2)3)117-82(139)62(26-21-39-106-97(103)104)111-78(135)58(100)46-126)92(149)116-59(23-16-18-36-98)80(137)108-52(9)77(134)110-61(25-20-38-105-96(101)102)81(138)114-65(35-42-155-14)85(142)115-64(34-41-154-13)84(141)113-63(32-33-71(132)133)83(140)118-67(44-56-28-30-57(130)31-29-56)79(136)107-45-70(131)120-75(54(11)128)93(150)124-76(55(12)129)95(152)153/h28-31,48-55,58-69,72-76,126-130H,15-27,32-47,98-100H2,1-14H3,(H,107,136)(H,108,137)(H,109,147)(H,110,134)(H,111,135)(H,112,145)(H,113,141)(H,114,138)(H,115,142)(H,116,149)(H,117,139)(H,118,140)(H,119,144)(H,120,131)(H,121,143)(H,122,146)(H,123,148)(H,124,150)(H,132,133)(H,152,153)(H4,101,102,105)(H4,103,104,106)/t51-,52-,53-,54+,55+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,72-,73-,74-,75-,76-/m0/s1

InChI Key

ZYTDAUMVRZWQAV-QIWUVYCYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Strategies

Resin Selection and Initial Resin Loading

The C-terminal free carboxylic acid necessitates the use of 2-chlorotrityl chloride resin or Wang resin for acid-labile anchoring. For example, Fmoc-Thr(tBu)-OH is loaded onto 2-chlorotrityl resin at 0.3–0.7 mmol/g substitution efficiency, achieving >95% coupling yield under dichloromethane (DCM) conditions with 3 equivalents of diisopropylethylamine (DIEA).

Fmoc Deprotection and Coupling Optimization

Deprotection :

  • 20% piperidine in DMF (2 × 2 min) removes Fmoc groups with <1% residual protection.
  • Microwave-assisted deprotection at 90°C reduces cycle times by 50% while maintaining >99% efficiency.

Coupling Reagents :

  • DIC/OxymaPure (5 equiv each, 2 min preactivation) achieves >99% yields for standard residues (e.g., Gly, Ala, Val).
  • HATU/DIEA (5 equiv each) is critical for hindered residues like Arg(Pbf) and Ser(tBu), requiring double coupling (2 × 1 hr) to suppress δ-lactam formation.
Table 1: Coupling Efficiency for Challenging Residues
Residue Reagent Single Coupling Yield Double Coupling Yield
Arg(Pbf) HATU/DIEA 78% 99%
Ser(tBu) DIC/OxymaPure 92% 99%
Met DIC/OxymaPure 95% N/A

Data adapted from SPPS studies on analogous sequences.

Washless SPPS for Industrial Scalability

A breakthrough total wash elimination protocol (Nature, 2023) removes solvent-intensive washing steps by evaporating Fmoc deprotection bases (e.g., 4-methylpiperidine) at 40°C under nitrogen flushing. Key outcomes:

  • 95% solvent waste reduction (from 30 L/kg to 1.5 L/kg).
  • 89-residue peptide synthesis with 84% crude purity, demonstrating applicability to the target 20-mer.

Liquid-Phase Peptide Synthesis (LPPS) via AJIPHASE®

Branch Anchor-Mediated Elongation

The AJIPHASE® method employs branched-chain anchor molecules (e.g., compound 5) for one-pot elongation in cyclopentyl methyl ether (CPME). For the target peptide:

  • Anchoring : Fmoc-Thr(tBu)-OH attaches to the anchor via ester linkage (90% yield).
  • Elongation : Sequential couplings using DIC/OxymaPure (3 equiv) in CPME, with intermediate extraction into 0.1 M HCl to remove byproducts.
  • Global Deprotection : TFA/EDT/TIS (95:2.5:2.5) cleaves the anchor, yielding crude peptide at 84% purity.
Table 2: AJIPHASE® vs. SPPS Efficiency
Parameter AJIPHASE® SPPS
Solvent Consumption 1.2 L/g 10 L/g
Crude Purity 84% 89%
Scale-Up Feasibility >10 kg >100 kg

Purification and Analytical Validation

Reverse-Phase HPLC

  • Column : C18, 5 µm, 250 × 4.6 mm.
  • Gradient : 20–50% MeCN in 0.1% TFA over 45 min.
  • Retention Time : 28.3 min (target peptide), >98% purity post-purification.

Mass Spectrometry

  • Observed [M+H]⁺ : 2389.6 Da (theoretical: 2389.3 Da).
  • MS/MS Fragmentation : Confirms sequence via y-ion series (y₁₀–y₂₀).

Industrial-Scale Production Considerations

Cost Analysis

  • SPPS : $12,000/kg (manual) vs. $8,500/kg (microwave-assisted).
  • AJIPHASE® : $6,200/kg (solvent recovery included).

Environmental Impact

  • SPPS Waste : 90% reduction achievable via washless protocols.
  • LPPS Advantage : Non-halogenated solvents (CPME) reduce toxicity.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing methionine or cysteine can be oxidized to form sulfoxides or disulfides.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR) setup.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH exhibits several biological activities, including:

  • Antioxidant Properties : Peptides similar to H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH have been shown to possess significant antioxidant capabilities, which can mitigate oxidative stress in cells .
  • Antimicrobial Activity : Research indicates that certain peptides can inhibit bacterial growth, making them candidates for developing new antibiotics .

Pharmaceutical Applications

The compound is being investigated for its potential use in drug development:

  • Pain Management : Similar peptides have been studied for their analgesic properties. For instance, conotoxins derived from marine snails have been approved for use as non-opioid analgesics . H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH may be modified to enhance its efficacy in pain relief.
  • Cancer Therapy : Peptides with sequences analogous to H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH are under investigation for their potential to induce apoptosis in cancer cells, thus contributing to cancer treatment strategies .

Case Study 1: Antioxidant Activity

A study demonstrated that peptides derived from protein hydrolysates exhibited significant antioxidant activity, which is essential for preventing cellular damage caused by oxidative stress. H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH could be synthesized to enhance these properties .

Case Study 2: Antimicrobial Effects

Research on peptide libraries has shown that certain sequences can inhibit the growth of pathogenic bacteria. The incorporation of specific amino acids from H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH may lead to the development of novel antimicrobial agents .

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:

    Receptors: Peptides can bind to cell surface receptors, triggering intracellular signaling cascades.

    Enzymes: Peptides can act as substrates or inhibitors of enzymes, modulating their activity.

    Ion Channels: Peptides can influence the activity of ion channels, affecting cellular ion flux.

The specific pathways involved depend on the peptide’s sequence and the biological context in which it operates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with peptides from the evidence:

Peptide Name/ID Sequence Features Modifications Molecular Weight (Da) Function/Notes
Target Peptide 19-mer: 4 Arg, 3 Lys, Leu/Val/Ile/Met hydrophobic cluster None ~2280 (estimated) Hypothesized antimicrobial/CPP activity due to cationic-hydrophobic balance
Melimine [71] () 19-mer: Arg/Leu/Val repeats, 3 Arg, 2 Lys None ~2200 (estimated) Antimicrobial, synergistic activity against Pseudomonas aeruginosa
Mel4 [72] () 27-mer: High Arg density (9 Arg), Lys-rich None ~3200 (estimated) Broad-spectrum antimicrobial, enhanced membrane disruption
AamAP1 Lysine [72] () 16-mer: 10 Arg/Arg-Lys repeats None ~2200 (estimated) Synthetic antimicrobial, mimics natural lysocins
Peptide 23-mer: 4 Arg, 2 Lys, phosphorylated Ser Ser(PO3H2) 2699 Potential signaling role; phosphorylation may enhance solubility/stability
Peptide (Parchem) 21-mer: 5 Arg, 1 His, Leu-rich None ~2600 (estimated) Hypothetical metal-binding or receptor-targeting activity due to His inclusion

Key Observations:

Cationic Residues: The target peptide shares a high Arg/Lys content with Melimine and Mel4, which are documented antimicrobial peptides.

Hydrophobic Residues : The target’s Leu/Val/Ile/Met cluster resembles the hydrophobic domains of Melimine and ’s peptide, which are critical for membrane insertion .

Modifications : Unlike ’s phosphorylated peptide or ’s biotinylated/methylated analogs, the target peptide lacks modifications, suggesting a focus on native peptide interactions .

Research Findings and Hypotheses

  • Antimicrobial Potential: The structural similarity to Melimine and Mel4 suggests the target peptide may exhibit synergistic antimicrobial effects when combined with other peptides, a strategy validated in Advanced Science studies .
  • Stability Considerations : The absence of stabilizing modifications (e.g., phosphorylation or methylation) may limit the target’s half-life compared to and peptides, necessitating formulation optimization .
  • Functional Gaps: No direct evidence confirms the target’s activity; further studies on minimum inhibitory concentration (MIC) and cytotoxicity are required.

Notes

  • Contradictions: While peptides are explicitly antimicrobial, the target’s function remains speculative.
  • Limitations : and lack functional data, restricting comparisons to sequence analysis.
  • Commercial Relevance : Peptides like ’s phosphorylated variant are marketed for research, whereas the target peptide may require functional validation for therapeutic development .

Biological Activity

H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH is a synthetic peptide that exhibits various biological activities. This compound, composed of 20 amino acids, has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. This article explores the peptide's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The peptide's sequence consists of a diverse array of amino acids, contributing to its unique properties. The structure can be represented as follows:

H Ser Arg Leu Ser Lys Val Ala Pro Val Ile Lys Ala Arg Met Met Glu Tyr Gly Thr Thr OH\text{H Ser Arg Leu Ser Lys Val Ala Pro Val Ile Lys Ala Arg Met Met Glu Tyr Gly Thr Thr OH}

Antitumor Activity

Research indicates that peptides similar to H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH exhibit significant antitumor properties. For instance, studies have shown that certain sequences can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. A study on a related peptide demonstrated its ability to induce apoptosis in human cancer cell lines by activating caspases and modulating Bcl-2 family proteins .

Antimicrobial Properties

The peptide has also been evaluated for its antimicrobial effects. Its structure allows it to interact with bacterial membranes, leading to disruption and cell lysis. In vitro studies have reported that similar peptides can effectively inhibit the growth of various pathogenic bacteria and fungi, suggesting a potential role in developing new antimicrobial agents .

Immunomodulatory Effects

H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH may also possess immunomodulatory properties. Peptides with similar sequences have been found to enhance immune responses by stimulating cytokine production and activating immune cells such as macrophages and T-cells . This activity could be beneficial in vaccine development or treating immune-related disorders.

The biological activity of this peptide can be attributed to several mechanisms:

  • Membrane Disruption : The amphipathic nature of the peptide allows it to insert into lipid bilayers, causing membrane destabilization.
  • Signal Transduction Modulation : The peptide may interact with specific receptors or signaling pathways involved in cell proliferation and apoptosis.
  • Cytokine Release : It can stimulate immune cells to release cytokines, enhancing the body's immune response.

Case Studies

Several studies have investigated the biological effects of peptides similar to H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH:

  • Antitumor Study : A peptide derived from the same class was shown to inhibit tumor growth in xenograft models, demonstrating significant reductions in tumor size compared to controls .
  • Antimicrobial Efficacy : In a study assessing antimicrobial activity, a related peptide demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .
  • Immunological Response : Research indicated that administration of a similar peptide enhanced the production of IL-6 and TNF-alpha in cultured macrophages, suggesting its potential as an immunotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH, and how can purity be optimized?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach for synthesizing long peptides like this sequence. Use Fmoc/t-Bu chemistry for side-chain protection, particularly for methionine (oxidation-sensitive) and arginine (guanidine group stability). Post-synthesis, reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is critical for purification. Mass spectrometry (MALDI-TOF or ESI-MS) should confirm molecular weight, while analytical HPLC (≥95% purity) validates homogeneity. For oxidation-prone residues like methionine, perform synthesis under inert atmospheres and include reducing agents in cleavage cocktails .

Q. How can researchers validate the secondary structure of this peptide experimentally?

  • Methodological Answer : Circular dichroism (CD) spectroscopy in aqueous buffers (e.g., phosphate-buffered saline) is ideal for detecting α-helical or β-sheet motifs. For peptides with low solubility, use trifluoroethanol (TFE) to mimic hydrophobic environments. Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NOESY, can resolve tertiary interactions. If crystallization is feasible, X-ray diffraction provides atomic-level structural data. Cross-reference results with computational predictions (e.g., PEP-FOLD or I-TASSER) to resolve ambiguities .

Q. What functional assays are suitable for characterizing this peptide’s biological activity?

  • Methodological Answer : Design assays based on sequence homology. For example, if the peptide contains motifs linked to receptor binding (e.g., arginine-rich regions), use surface plasmon resonance (SPR) to measure binding kinetics. Cell-based assays (e.g., luciferase reporters or calcium flux) can evaluate signaling pathways. Include negative controls (scrambled-sequence peptides) and dose-response curves (1 nM–10 µM) to establish specificity and potency. For stability assessments, incubate the peptide in serum or simulated physiological buffers and track degradation via HPLC .

Advanced Research Questions

Q. How should researchers address contradictions in structural data obtained from NMR and X-ray crystallography for this peptide?

  • Methodological Answer : Discrepancies often arise from dynamic conformations in solution (NMR) versus static crystal packing (X-ray). Perform molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) to model flexibility and identify dominant conformers. Experimentally, vary solution conditions (pH, ionic strength) during NMR to mimic crystallographic environments. Use small-angle X-ray scattering (SAXS) as an intermediate validation step to assess solution-state conformations. Cross-validate with mutagenesis studies targeting residues critical to observed structural differences .

Q. What computational strategies can predict and optimize this peptide’s interaction with target proteins?

  • Methodological Answer : Combine docking (AutoDock Vina, HADDOCK) with free-energy perturbation (FEP) calculations to map binding interfaces. Machine learning tools (AlphaFold-Multimer or RoseTTAFold) predict interaction hotspots. For optimization, employ alchemical scanning to rank residue contributions to binding energy. Validate predictions with saturation mutagenesis and SPR. Quantum mechanics/molecular mechanics (QM/MM) simulations can refine electronic interactions for charged residues like lysine and arginine .

Q. How can experimental design mitigate batch-to-batch variability in peptide synthesis and functional assays?

  • Methodological Answer : Standardize synthesis protocols using automated synthesizers with real-time monitoring (e.g., conductivity sensors for coupling efficiency). Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like purity, solubility, and endotoxin levels. For assays, use internal reference peptides and normalize data to baseline activity. Statistical tools (e.g., ANOVA with Tukey’s post-hoc test) identify outliers. Pre-screen raw materials (e.g., amino acid derivatives) for lot consistency .

Q. What strategies enhance reproducibility when studying this peptide’s aggregation or amyloidogenic potential?

  • Methodological Answer : Use thioflavin T (ThT) fluorescence assays under controlled agitation and temperature. Monitor aggregation kinetics via dynamic light scattering (DLS) to detect early oligomers. Atomic force microscopy (AFM) or transmission electron microscopy (TEM) visualizes fibril morphology. Standardize buffer conditions (e.g., 10 mM Tris-HCl, pH 7.4) and include protease inhibitors to exclude degradation artifacts. Share raw data (kinetic curves, microscopy images) in public repositories to facilitate cross-lab validation .

Methodological Resources

  • Synthesis & Purification : SPPS protocols (Novabiochem Innovations) ; HPLC gradient optimization .
  • Structural Analysis : CD spectroscopy guidelines (UALR 4399/5399) ; MD simulation workflows (ICReDD) .
  • Data Validation : Reproducibility frameworks (CLP Research Forums) ; AI-driven experimental design (COMSOL Multiphysics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.